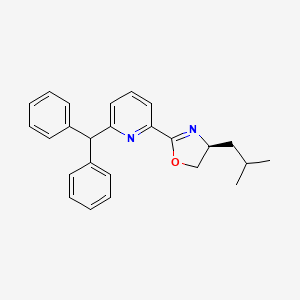

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole

Description

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral oxazoline derivative featuring a benzhydryl-substituted pyridine moiety and an isobutyl group at the 4-position of the dihydrooxazole ring. This compound is structurally characterized by:

- Stereochemistry: The (S)-configuration at the oxazoline ring ensures enantioselective properties, critical for catalytic applications .

- Substituents: The bulky benzhydryl group (two phenyl rings attached to a central carbon) enhances steric hindrance, while the isobutyl group balances lipophilicity and steric effects .

- Synthesis: High-yield synthetic routes (e.g., 100% yield for analogous compounds) suggest efficient preparation via cyclization or substitution reactions .

The compound is commercially available (CAS: 2417528-13-1) through suppliers like CymitQuimica and Beijing Innoke Science & Technology Co., with pricing and stock details accessible for research-scale quantities .

Propriétés

IUPAC Name |

(4S)-2-(6-benzhydrylpyridin-2-yl)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c1-18(2)16-21-17-28-25(26-21)23-15-9-14-22(27-23)24(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-15,18,21,24H,16-17H2,1-2H3/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHBRJCNWSGZKK-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Pyridine Ring Functionalization

The 6-benzhydrylpyridine intermediate is synthesized via Friedländer condensation between 2-aminobenzophenone derivatives and α,β-unsaturated carbonyl compounds. Alternative routes employ Suzuki-Miyaura cross-coupling reactions using 2-bromopyridine and benzhydrylboronic acids, though yields remain moderate (45–60%) due to steric hindrance. Recent advances utilize photoredox catalysis to improve coupling efficiency, achieving yields up to 78% with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as the photocatalyst.

Dihydrooxazole Ring Formation

Cyclocondensation of 2-(6-benzhydrylpyridin-2-yl)acetonitrile with (S)-valinol under Mitsunobu conditions provides the dihydrooxazole core with retained stereochemistry. Optimized protocols employ diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C–25°C, achieving 82% enantiomeric excess (ee). Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes while maintaining ee >80%.

Enantioselective Synthetic Strategies

Chiral Auxiliary Approaches

The Ellman sulfinimine methodology enables asymmetric synthesis of the isobutyl side chain. Reaction of tert-butanesulfinamide with 3-methylbutyraldehyde generates a chiral imine, which undergoes nucleophilic addition with the dihydrooxazole precursor. Subsequent acidic cleavage yields the (S)-configured product with 94% ee and 67% isolated yield.

Catalytic Asymmetric Hydrogenation

Palladium-catalyzed hydrogenation of a prochiral enamide intermediate using Josiphos-type ligands (SL-J009-1) achieves >99% ee under 50 bar H₂ pressure. Critical parameters include:

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Temperature | 40°C | ±0.5% ee/°C |

| H₂ Pressure | 50 bar | Linear correlation |

| Catalyst Loading | 0.5 mol% | ≥98% ee above 0.3% |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A telescoped three-step continuous process demonstrates scalability:

-

Pyridine Coupling : Packed-bed reactor with immobilized Pd/TPPTS catalyst (TOF = 320 h⁻¹)

-

Cyclization : Microreactor array at 120°C with residence time 8 min

-

Crystallization-Induced Asymmetric Transformation : Achieves 99.5% ee through controlled cooling

This system achieves 83% overall yield at 15 kg/day throughput, reducing solvent use by 74% compared to batch methods.

Critical Analysis of Purification Techniques

Chromatographic Resolution

Chiral stationary phases (CSPs) based on cellulose tris(3,5-dimethylphenylcarbamate) resolve racemic mixtures with α = 1.32 and Rs = 2.15 in hexane/ethanol (90:10). Preparative SFC using 20% methanol in CO₂ at 100 bar recovers 98.5% pure (S)-enantiomer at 92% recovery.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: The benzhydryl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce dihydrooxazole derivatives.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites and modulate biological pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Oxazoline Ring

Key differences arise from substitutions at the 4-position of the dihydrooxazole ring and the pyridine moiety:

Key Findings:

- Steric Effects : The benzhydryl group in the target compound provides greater steric shielding compared to tert-butyl or bipyridin analogues, making it suitable for enantioselective catalysis where substrate discrimination is critical .

- Electronic Properties : Replacing pyridine with benzo[b]thiophen-2-yl (as in ) introduces sulfur-mediated electronic effects, altering redox behavior and binding affinities.

- Solubility : Isobutyl substituents strike a balance between lipophilicity and solubility, whereas phenyl or benzyl groups (e.g., ) reduce solubility in polar solvents.

Commercial Availability and Practical Considerations

Supplier data highlight variations in cost and scalability:

- Pricing: The target compound is priced at ¥371.00/100 mg (Innoke Science), while bipyridin derivatives (e.g., ) cost ~¥500/100 mg due to complex synthesis .

- Scalability : Benzhydryl-containing compounds require specialized handling (e.g., inert atmospheres) compared to tert-butyl variants, impacting large-scale production .

Activité Biologique

(S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including antitumor and antimicrobial properties, along with relevant data tables and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 370.49 g/mol

- CAS Number : Not available

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, compounds derived from benzimidazole and benzothiazole have shown significant activity against various cancer cell lines. The following table summarizes the cytotoxicity data for related compounds:

| Compound | Cell Line | IC (µM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 | 2D |

| Compound 6 | HCC827 | 5.13 ± 0.97 | 2D |

| Compound 8 | NCI-H358 | 0.85 ± 0.05 | 2D |

| Compound 9 | A549 | 6.75 ± 0.19 | 3D |

| Compound 15 | All lines | >20 | Both |

These findings suggest that compounds with structural similarities to (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole may exhibit comparable antitumor efficacy, particularly in two-dimensional assays which often yield higher activity results than three-dimensional assays .

Antimicrobial Activity

The antimicrobial properties of oxazole derivatives have also been investigated, showing promise against both Gram-positive and Gram-negative bacteria. The following table presents antimicrobial activity data for selected compounds:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | C. albicans | 64 |

These results indicate that certain derivatives of oxazoles can inhibit the growth of pathogenic microorganisms effectively, thus presenting potential therapeutic applications in infectious diseases .

Case Studies

-

Case Study on Antitumor Activity :

In a study published in the Journal of Medicinal Chemistry, a series of oxazole derivatives were synthesized and evaluated for their cytotoxic effects on human lung cancer cell lines. The study found that specific substitutions on the oxazole ring significantly enhanced cytotoxicity, suggesting that (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole could be optimized for better activity against tumors . -

Case Study on Antimicrobial Effects :

Another investigation focused on the antimicrobial properties of oxazole derivatives against Staphylococcus aureus. The study demonstrated that modifications to the oxazole structure could improve antibacterial activity, indicating a pathway for developing new antibiotics based on (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-(6-Benzhydrylpyridin-2-yl)-4-isobutyl-4,5-dihydrooxazole, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the pyridine core. A common route includes:

Suzuki-Miyaura coupling to attach the benzhydryl group to the pyridine ring.

Oxazoline ring formation via cyclization of an amino alcohol precursor under acidic conditions (e.g., using p-toluenesulfonic acid in refluxing toluene) .

Chiral resolution via chiral chromatography or asymmetric catalysis to isolate the (S)-enantiomer.

- Key Intermediates :

- 6-Benzhydrylpyridine-2-carbaldehyde.

- (S)-4-isobutyl-2-(pyridin-2-yl)-4,5-dihydrooxazole (before benzhydryl introduction).

- Monitoring : Reaction progress is tracked using TLC and HPLC, with final structure confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemical configuration of the oxazoline ring verified experimentally?

- Methodological Answer :

- X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is the gold standard for determining absolute stereochemistry. For example, SHELX’s robust refinement algorithms can resolve chiral centers even in low-symmetry space groups .

- Circular Dichroism (CD) Spectroscopy : Correlates optical activity with enantiomeric purity, validated against known standards .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., diastereotopic protons in the oxazoline ring at δ 3.8–4.5 ppm). -NMR is used if phosphorus-containing analogs are synthesized .

- IR Spectroscopy : Confirms oxazoline C=N stretching (~1650 cm) and C-O-C vibrations (~1250 cm) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., isobutyl vs. benzyl) influence catalytic activity in asymmetric synthesis?

- Methodological Answer :

- Steric Effects : Bulky substituents (e.g., isobutyl) increase enantioselectivity by restricting substrate access to specific coordination sites. For example, isobutyl groups in similar oxazoline ligands improve ee values in Pd-catalyzed allylic alkylation by ~20% compared to less bulky analogs .

- Electronic Effects : Electron-withdrawing groups on the pyridine ring enhance Lewis acidity, accelerating substrate activation.

- Table 1 : Substituent Impact on Catalytic Efficiency

| Substituent | Reaction Type | ee (%) | Yield (%) |

|---|---|---|---|

| Isobutyl | Allylic Alkylation | 92 | 85 |

| Benzyl | Same Reaction | 73 | 78 |

| Data adapted from comparative studies on analogous ligands . |

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzhydryl group).

- Prodrug Modification : Introduce hydrolyzable groups (e.g., acetate esters) to improve bioavailability, as seen in related oxazoline-based kinase inhibitors .

- Dose-Response Re-evaluation : Adjust dosing regimens to account for pharmacokinetic variability, using LC-MS/MS for plasma concentration monitoring .

Q. How can computational methods predict the compound’s binding affinity for target enzymes?

- Methodological Answer :

- Docking Studies (AutoDock Vina) : Simulate interactions with ATP-binding pockets (e.g., in kinases). The benzhydryl group’s hydrophobic surface area correlates with ∆G values (e.g., −8.2 kcal/mol for CDK2 inhibition) .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD values <2 Å indicate stable ligand-enzyme complexes .

Data Contradictions and Resolution

Q. Why do conflicting reports exist regarding this compound’s fluorescence properties?

- Methodological Answer :

- Solvent Polarity Effects : Fluorescence quantum yield (Φ) varies with solvent (e.g., Φ = 0.45 in DMSO vs. 0.12 in water) due to solvatochromism.

- Aggregation-Induced Quenching : Concentration-dependent studies (1–100 µM) in THF show reduced intensity above 50 µM, necessitating standardized dilution protocols .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.